molecular formula C16H17F2N3O2 B5877984 N-(2,4-difluorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide

N-(2,4-difluorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide

Cat. No. B5877984
M. Wt: 321.32 g/mol
InChI Key: QUIXOZCNJFDRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide, also known as DFPM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit potent antipsychotic and anxiolytic effects in animal models, making it a promising candidate for the development of new therapeutics for the treatment of schizophrenia and anxiety disorders. Additionally, this compound has been shown to have potential applications in the field of neuroimaging, as it can be radiolabeled and used as a PET tracer for imaging dopamine D2 receptors in the brain.

Mechanism of Action

N-(2,4-difluorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide acts as a selective and potent antagonist of dopamine D2 receptors, which are involved in the regulation of mood, motivation, and reward. By blocking these receptors, this compound can modulate dopamine signaling in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent antipsychotic and anxiolytic effects in animal models, without producing significant motor side effects. This compound has also been shown to have a high affinity for dopamine D2 receptors, with a Ki value of 0.2 nM. Additionally, this compound has been shown to have a long half-life in vivo, making it a promising candidate for the development of long-acting antipsychotics.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its potent and selective activity at dopamine D2 receptors, its high affinity for these receptors, and its long half-life in vivo. However, this compound also has some limitations, including its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide, including the development of new therapeutics for the treatment of schizophrenia and anxiety disorders, the use of this compound as a PET tracer for imaging dopamine D2 receptors in the brain, and the investigation of its potential applications in other fields, such as oncology and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects in humans.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to exhibit potent antipsychotic and anxiolytic effects in animal models, making it a promising candidate for the development of new therapeutics for the treatment of schizophrenia and anxiety disorders. Additionally, this compound has potential applications in the field of neuroimaging, as it can be radiolabeled and used as a PET tracer for imaging dopamine D2 receptors in the brain. Further research is needed to fully elucidate the potential of this compound in various fields.

Synthesis Methods

N-(2,4-difluorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide can be synthesized using a simple one-pot reaction involving the reaction of 2,4-difluoroaniline and 2-furylacetic acid with piperazine and carbonyldiimidazole (CDI) as the coupling agent. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c17-12-3-4-15(14(18)10-12)19-16(22)21-7-5-20(6-8-21)11-13-2-1-9-23-13/h1-4,9-10H,5-8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIXOZCNJFDRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.